(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid
Description
(E)-4-[(4-Methoxyphenyl)methylamino]-4-oxobut-2-enoic acid is a maleamic acid derivative characterized by an α,β-unsaturated carbonyl system conjugated with a 4-methoxyphenylmethylamino group. This structure confers unique reactivity and biological activity, making it a candidate for pharmaceutical and synthetic applications. The compound's (E)-stereochemistry is critical for its interactions in biological systems, such as enzyme inhibition, as seen in related structures .
Properties
IUPAC Name |
(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCZNLYVFBPAH-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325975 | |
| Record name | (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1207172-73-3 | |
| Record name | (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid typically involves the reaction of 4-methoxybenzylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and the impact of substituent variations on physicochemical and biological properties:
Key Observations :
- Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Enhance solubility in organic solvents like DMSO and improve stability during heterocyclic synthesis .
- Electron-Withdrawing Groups (e.g., -NO₂): Increase reactivity but introduce toxicity risks, necessitating stringent safety protocols .
- Bulkier Substituents (e.g., piperidinyl) : Reduce water solubility but improve membrane permeability, relevant for drug design .
- Stereochemistry : The (E)-isomer is typically more biologically active than the (Z)-isomer due to optimal spatial alignment for target binding .
Physicochemical Properties
Solubility and Dissociation Constants
- Water Solubility : Most analogs, including the target compound, are poorly water-soluble due to hydrophobic aromatic substituents. Exceptions include carboxylate-containing derivatives, which exhibit moderate solubility in alkaline media .
- Dissociation Constant (pKa): The (2Z)-4-(4-methylanilino) analog has a pKa of 2.81±0.25, enabling acid-base titration for quantitative analysis . The target compound’s pKa is expected to be similar, given structural parallels.
Biological Activity
(E)-4-[(4-methoxyphenyl)methylamino]-4-oxobut-2-enoic acid, also known as a derivative of 4-oxobut-2-enoic acid, has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound features a methoxyphenyl group and an amino group, contributing to its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 219.23 g/mol.
Research indicates that this compound interacts with various biological systems, potentially influencing multiple pathways. Its structure suggests it may act as an inhibitor or modulator of specific enzymes or receptors involved in disease processes.
Antioxidant Activity
One significant area of research focuses on the compound's antioxidant properties. Compounds that inhibit the Nrf2–Keap1 protein-protein interaction (PPI) are of particular interest for treating diseases related to oxidative stress and inflammation. Studies have shown that similar compounds can enhance the cellular defense system against oxidative damage by upregulating antioxidant enzymes .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models. The ability to modulate inflammatory pathways could position this compound as a therapeutic agent for conditions such as arthritis or other inflammatory disorders.
Cytotoxicity and Antitumor Activity
There is emerging evidence regarding the cytotoxic effects of this compound on cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique properties:
| Compound Name | Structure Highlights | Unique Properties |
|---|---|---|
| (E)-4-(4-methylphenyl)methylamino-4-oxobut-2-enoic acid | Contains a methyl group instead of methoxy | Potentially different pharmacological profiles |
| (E)-4-(cyclohexylmethylamino)-4-oxobut-2-enoic acid | Cyclohexyl group introduces steric hindrance | May exhibit different binding affinities |
| (E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid | Additional carboxymethoxy group | Enhanced solubility and bioavailability |
This comparison highlights how slight modifications in chemical structure can significantly alter biological activity and pharmacological properties.
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce reactive oxygen species (ROS) levels in cultured cells. This effect was attributed to its ability to upregulate Nrf2 target genes, which are critical for cellular defense against oxidative stress .
Case Study 2: Cytotoxicity in Cancer Cell Lines
A series of experiments were conducted using human cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
